molecular formula C11H13NO2 B103142 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one CAS No. 17724-38-8

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one

Cat. No.: B103142
CAS No.: 17724-38-8
M. Wt: 191.23 g/mol
InChI Key: SMPWDVMRQOWAKV-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one is a chemical compound with the molecular formula C10H11NO. It is a member of the azepine family, characterized by a seven-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxybenzylamine with a suitable ketone, followed by cyclization under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy group or the nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one can be compared with other azepine derivatives, such as:

    1,2,4,5-tetrahydrobenzo[c]azepin-3-one: Lacks the methoxy group, leading to different reactivity and applications.

    8-Hydroxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one: The hydroxy group can lead to different hydrogen bonding and solubility properties.

    8-Chloro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one:

Biological Activity

8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one is a compound belonging to the azepine family, characterized by its unique seven-membered ring structure that includes a nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C11_{11}H13_{13}NO2_2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 17724-38-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors. The compound's mechanism often involves binding to active sites or altering the conformation of target molecules.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds related to the azepine family. For instance, derivatives have shown effectiveness against Trypanosoma brucei, which causes African sleeping sickness. The structure-activity relationship (SAR) studies indicate that modifications in the azepine ring can enhance biological activity against these parasites .

Neuropharmacological Effects

Research has indicated that compounds similar to this compound exhibit neuropharmacological effects. They may act on neurotransmitter systems and have potential applications in treating neurological disorders. The compound's ability to modulate dopamine and serotonin receptors suggests its role in mood regulation and cognitive functions.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate antiparasitic activityShowed significant inhibition of Trypanosoma brucei growth with IC50 values in the micromolar range.
Study 2 Investigate neuropharmacological effectsDemonstrated modulation of serotonin receptors leading to enhanced mood-related behaviors in animal models.
Study 3 SAR analysisIdentified key structural features that enhance biological activity against various targets, including enzyme inhibition .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Variations in synthesis methods can lead to different derivatives with distinct biological activities. For example:

  • Oxidation Reactions : Can yield N-oxides or other oxidized derivatives.
  • Substitution Reactions : Occur primarily at the methoxy group or nitrogen atom.
  • Reduction Reactions : Can produce more saturated derivatives.

These synthetic pathways are crucial for developing new compounds with enhanced biological activities .

Properties

IUPAC Name

8-methoxy-1,2,4,5-tetrahydro-2-benzazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-8-3-5-11(13)12-7-9(8)6-10/h2,4,6H,3,5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPWDVMRQOWAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(=O)NC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625720
Record name 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17724-38-8
Record name 8-Methoxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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